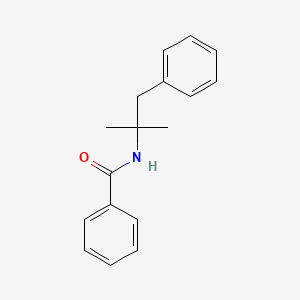
N-(2-Methyl-1-phenylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is an organic compound with a molecular weight of 239.31 g/mol. It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a substituted amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves the reaction of benzoyl chloride with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The product is then purified by slurry using diisopropylether.
Reaction Steps:
- Dissolve benzoyl chloride in dichloromethane.
- Add cumylamine, triethylamine, and DMAP to the solution.
- Purify the product by slurry using diisopropylether.
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4). This method is eco-friendly, efficient, and provides high yields .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on benzamide derivatives includes their potential use as therapeutic agents for conditions like cancer and neurodegenerative diseases.
Industry: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like monoamine oxidase (MAO), which plays a role in the metabolism of neuroactive and vasoactive amines. This inhibition can affect various physiological processes, including neurotransmission and vascular function .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine: A compound with similar structural features, used in neurodegenerative disease research.
Uniqueness
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
51310-28-2 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2-methyl-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,13-14-9-5-3-6-10-14)18-16(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,18,19) |
Clave InChI |
COWLFKVAVGJMMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


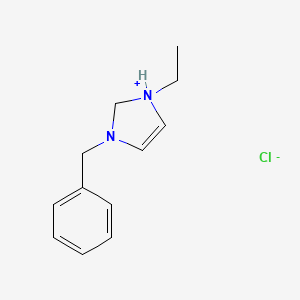

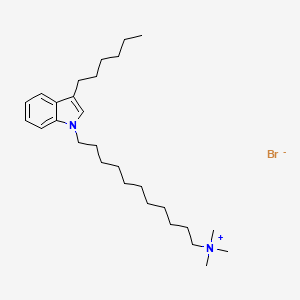

![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
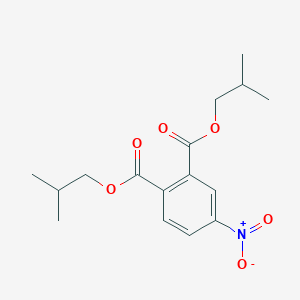
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
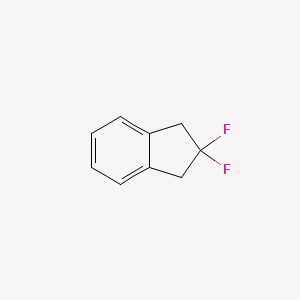
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
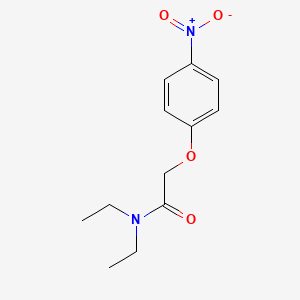
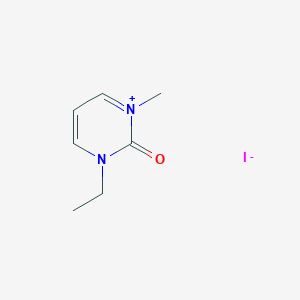
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
